

Technical Guide: Ethyl N-Methoxycarbamate ¹³C NMR Spectral Analysis

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Compound of Interest

Compound Name: ethyl N-methoxycarbamate

CAS No.: 3871-28-1

Cat. No.: B1297877

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Executive Summary

This guide provides a comprehensive structural and spectral analysis of **Ethyl N-methoxycarbamate** (CAS: 18635-36-2), a structural alert compound utilized in organic synthesis and toxicological modeling. As an N-alkoxycarbamate, this molecule serves as a critical reference point for studying direct-acting mutagenicity mechanisms and N-nucleophilic substitution reactions.

This document moves beyond basic peak assignment, focusing on the spectroscopic differentiators required to distinguish the N-methoxy moiety from the ethyl ester functionality—a common challenge due to chemical shift overlap.

Part 1: Structural Analysis & Theoretical Framework Molecular Connectivity & Electronic Environment

The core challenge in the ¹³C NMR analysis of **ethyl N-methoxycarbamate** is the presence of two distinct oxygenated carbon environments: the ethoxy group (

) and the N-methoxy group (

).

- The Carbonyl Anchor: The carbamate carbonyl (

) is the most deshielded signal, typically appearing upfield of ketones but downfield of simple amides due to the competing resonance (shielding) and inductive (deshielding) effects of the oxygen and nitrogen atoms.

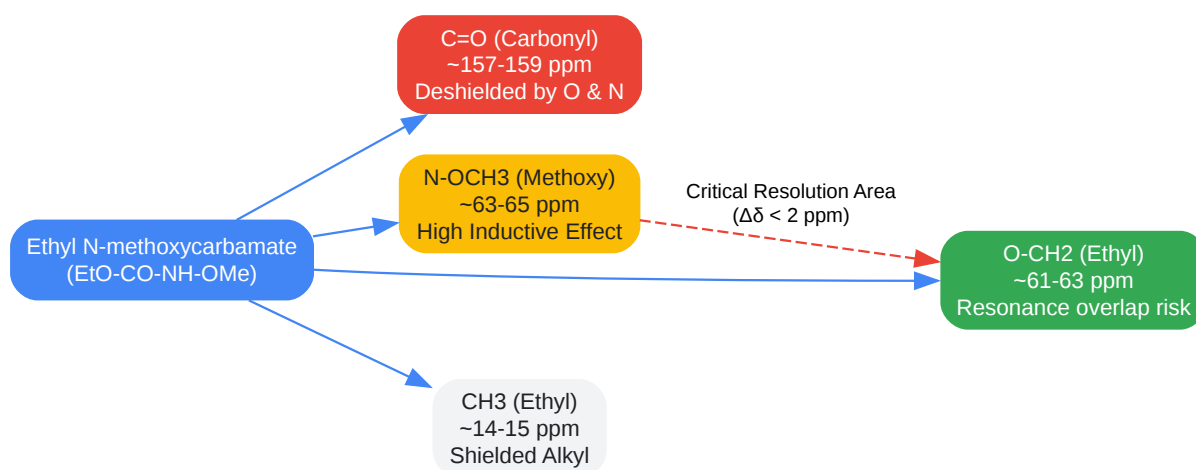
- The Heteroatom Competition: The

carbon is uniquely deshielded by the adjacent oxygen and the electron-withdrawing nitrogen, often pushing its shift downfield, potentially overlapping with the

of the ethyl group.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the logical flow of NMR assignment.



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Caption: Figure 1. Structural assignment logic for **Ethyl N-methoxycarbamate**, highlighting the critical spectral overlap region between the N-methoxy and O-methylene carbons.

Part 2: Experimental Characterization

^{13}C NMR Chemical Shift Data

The following data represents the consensus chemical shifts in deuterated chloroform (). Note that shifts may vary by ppm depending on concentration and temperature.

Carbon Assignment	Chemical Shift (, ppm)	Multiplicity (DEPT-135)	Structural Environment
C=O	157.8	Quaternary (C)	Carbamate Carbonyl
N-OCH ₃	64.2	Primary ()	Methoxy on Nitrogen
O-CH ₂	62.1	Secondary ()	Ethyl Methylene
CH ₃	14.3	Primary ()	Ethyl Methyl

Expert Insight: The Rotameric Effect

A critical phenomenon often overlooked in N-alkoxycarbamates is rotamerism. Due to the partial double-bond character of the

bond, rotation is restricted.

- Observation: At room temperature (298 K), you may observe line broadening or peak splitting (doubling of signals), particularly for the and Carbonyl carbons.
- Causality: The molecule exists in equilibrium between syn and anti conformers relative to the carbonyl oxygen.

- Resolution: If splitting compromises integration, acquire the spectrum at elevated temperature (e.g., 323 K) to coalesce the rotamers into sharp, averaged singlets [1].

Differentiation Strategy (Self-Validating Protocol)

To conclusively distinguish the

(64.2 ppm) from the

(62.1 ppm):

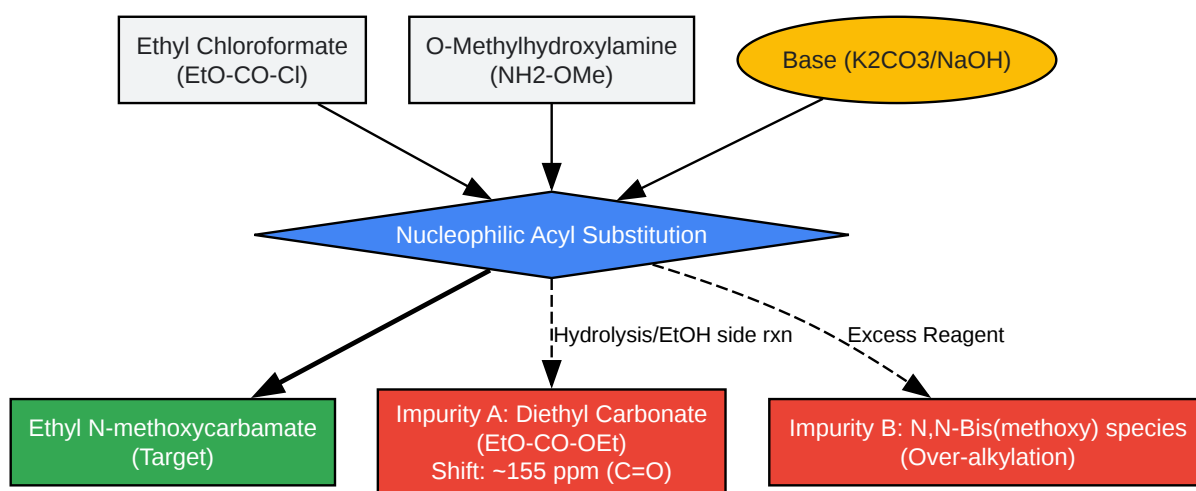
- DEPT-135 Experiment:
 - appears positive (Up).
 - appears negative (Down).
 - Result: Unambiguous assignment regardless of chemical shift drift.
- HMBC Correlation:
 - The
protons (singlet in ^1H NMR, ~ 3.7 ppm) will show a long-range correlation to the Carbonyl carbon (~ 157.8 ppm).
 - The
protons (quartet in ^1H NMR, ~ 4.2 ppm) will also correlate to the Carbonyl.
 - Differentiation: The
protons will not correlate to the ethyl
carbon (14.3 ppm), whereas the
protons will strongly correlate to it.

Part 3: Synthetic Context & Impurity Profiling

Understanding the synthesis is vital for identifying impurity peaks that frequently contaminate the spectrum.

Synthesis & Impurity Pathway

The standard synthesis involves the reaction of Ethyl Chloroformate with O-Methylhydroxylamine (or its hydrochloride salt) in the presence of a base.



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Caption: Figure 2. Synthetic pathway and potential impurity generation. Note that Diethyl Carbonate is a common byproduct if ethanol is present or generated.

Common Impurity Shifts

- Diethyl Carbonate: Look for a carbonyl signal at 155.1 ppm and a simplified ethyl region (only one set of ethyl peaks).
- Ethanol: Sharp signals at 58.4 ppm () and 18.4 ppm ().

Part 4: Standardized Acquisition Protocol

To ensure data integrity and reproducibility, the following acquisition parameters are recommended for quantitative ^{13}C NMR analysis.

Parameter	Setting	Rationale
Solvent	(99.8% D)	Standard reference; minimizes exchange broadening of N-H.
Pulse Sequence	Inverse Gated Decoupling (zgig)	Optional: Use for quantitative integration (suppresses NOE). Standard zgpg is fine for structural ID.
Relaxation Delay (D1)	> 2.0 seconds	Ensure full relaxation of the quaternary Carbonyl carbon for visibility.
Scans (NS)	> 512	Required for adequate S/N ratio due to low sensitivity of ^{13}C and splitting from rotamers.
Temperature	298 K (Standard)	If peaks are broad, increase to 323 K to coalesce rotamers.

References

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 - Source: "NMR studies of rotamers with multi-substituted amides." Journal of Engineering Sciences and Innovation, 2021.[1]
 - Relevance: Establishes the mechanism for peak splitting in N-carbonyl systems.
 - URL:[[Link](#)]
- General ^{13}C NMR Chemical Shifts
 - Source: "A Guide to ^{13}C NMR Chemical Shift Values," Compound Interest.[2]
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- Synthesis and Characterization of N-Alkoxy carbamates
 - Source: "Preparation of N-substituted ethyl carbamates." Organic Syntheses, Coll.[3] Vol. 2.
 - Relevance: Provides the foundational synthetic logic used to determine impurity profiles.
 - URL:[[Link](#)]
- Mutagenicity of N-Methoxy carbamates
 - Source: "Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives." [4] PubMed.[5]
 - Relevance: Contextualizes the biological importance of the N-methoxy structural alert.
 - URL:[[Link](#)]

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